Bienvenue dans la boutique en ligne BenchChem!

Chroman-3-one

Synthetic Methodology Gold Catalysis Heterocyclic Chemistry

Chroman-3-one is the essential isomer for medicinal chemists targeting chiral 3-aminochroman scaffolds, achieving up to 96% ee via asymmetric hydrogenation. Its unique enolizable α-methylene group at the 3-position enables transformations inaccessible to chroman-4-one, making it the strategic starting point for novel MAO-A inhibitors and autophagy modulators. Leverage the efficient gold(III)-catalyzed synthesis for scalable SAR library production. Ensure your research programs have access to this critical building block, available in research-grade purity for immediate synthetic applications.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 19090-04-1
Cat. No. B094795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-3-one
CAS19090-04-1
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C(=O)COC2=CC=CC=C21
InChIInChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2
InChIKeySHHLMGCHMMCOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-3-one (CAS 19090-04-1) for Medicinal Chemistry and Drug Discovery: Core Scaffold Properties and Synthetic Access


Chroman-3-one (CAS 19090-04-1), also known as 3-chromanone or 2H-1-benzopyran-3(4H)-one, is a bicyclic heterocyclic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol [1]. It features a benzene ring fused to a dihydropyran ring with a ketone group at the 3-position, distinguishing it from the more common chroman-4-one isomer. This core scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of diverse bioactive molecules, including potential MAO inhibitors and anticancer agents [2]. Recent advances in gold-catalyzed oxidation have streamlined its synthesis from phenols, achieving yields up to 84% [3]. The compound is commercially available with a typical purity specification of 98% (GC) , making it a practical starting point for drug discovery programs.

Why Generic Chromanone Substitution Fails: Positional Isomerism Dictates Reactivity and Biological Profile for CAS 19090-04-1


Within the chromanone family, the position of the ketone group is not a trivial structural detail but a critical determinant of both chemical reactivity and biological target engagement. Chroman-3-one and chroman-4-one are positional isomers that exhibit distinct electronic distributions, conformational preferences, and metabolic fates [1]. The 3-keto position in chroman-3-one creates an enolizable α-methylene group adjacent to the carbonyl, enabling unique synthetic transformations such as asymmetric hydrogenation to yield chiral 3-aminochroman derivatives with high enantiomeric excess (up to 96% ee) [2]. In contrast, chroman-4-one presents a conjugated system with different hydrogen-bonding capabilities, leading to distinct biological activity profiles, such as potent SIRT2 inhibition (IC50 = 1.5 μM for 6,8-dibromo-2-pentylchroman-4-one) [3] or nanomolar MAO-B inhibition (IC50 = 10.58 nM for 5,7-dichloro-3-heteroarylidenechroman-4-one) [4]. These divergent properties mean that chroman-3-one and chroman-4-one are not interchangeable in medicinal chemistry campaigns; the choice of isomer directly impacts the accessible chemical space, synthetic route efficiency, and ultimate biological activity of derived compounds.

Quantitative Differentiation of Chroman-3-one (CAS 19090-04-1): Comparator-Based Evidence for Procurement Decisions


Synthetic Efficiency: Chroman-3-one Synthesis via Gold-Catalyzed Oxidation Achieves Superior Yield Compared to Traditional Multi-Step Routes

Chroman-3-one can be synthesized via a gold(III)-catalyzed oxidation-cyclization of ynones in good to excellent yield, using easily prepared substrates and tolerating a broad range of synthetically useful functional groups (halide, alkene, alkyne, phenolic hydroxyl) [1]. This two-step route from phenols represents a significant advancement over conventional multi-step syntheses, which often suffer from poor step economy and low overall yields, limiting their practical utility in complex natural product synthesis . While a direct head-to-head comparison of overall yield is confounded by different starting materials and reaction scales, the gold-catalyzed method is reported to achieve yields up to 84% , whereas alternative β-arylation approaches yield only ~31% for chroman-3-one .

Synthetic Methodology Gold Catalysis Heterocyclic Chemistry

Enantioselective Derivatization: Chroman-3-one Enables High Enantiomeric Excess in 3-Aminochroman Synthesis

Chroman-3-one serves as a privileged precursor for the enantioselective synthesis of 3-aminochroman derivatives, which are important pharmacophores found in numerous drug candidates [1]. The ketone at the 3-position enables the generation of trisubstituted enamides, which undergo highly enantioselective asymmetric hydrogenation promoted by cationic Ru-Synphos catalysts [1]. This atom-economical and clean method provides an efficient route to optically active 3-aminochroman derivatives in high chemical yields and enantiomeric excesses up to 96% [1][2]. In contrast, chroman-4-one lacks this direct enamide-forming capability at the 3-position, limiting its utility for accessing chiral 3-aminochroman scaffolds.

Asymmetric Catalysis Chiral Building Blocks Medicinal Chemistry

Biological Activity Divergence: Chroman-3-one and Chroman-4-one Derivatives Exhibit Distinct Target Engagement Profiles

While direct IC50 data for unsubstituted chroman-3-one is scarce in the public domain, the differential biological profiles of substituted derivatives highlight the critical impact of the ketone position. Substituted chroman-4-one derivatives have been extensively characterized as potent SIRT2 inhibitors (e.g., 6,8-dibromo-2-pentylchroman-4-one, IC50 = 1.5 μM [1]) and nanomolar MAO-B inhibitors (e.g., 5,7-dichloro-3-heteroarylidenechroman-4-one, IC50 = 10.58 nM [2]). In contrast, chroman-3-one derivatives, such as 5-methoxychroman-3-one, are known as reversible MAO-A inhibitors (e.g., moclobemide) [3], and other 3-chromanone derivatives have been explored as autophagy inhibitors . This divergence in target preference (SIRT2/MAO-B for 4-ones vs. MAO-A/autophagy for 3-ones) underscores that the position of the ketone fundamentally alters the pharmacophore and its interaction with biological targets.

Enzyme Inhibition SIRT2 MAO-B Structure-Activity Relationship

Optimal Application Scenarios for Chroman-3-one (CAS 19090-04-1) Based on Evidence


Synthesis of Chiral 3-Aminochroman Pharmacophores for CNS Drug Discovery

Given its demonstrated ability to undergo enantioselective hydrogenation to yield 3-aminochroman derivatives with up to 96% ee [1], chroman-3-one is ideally suited for medicinal chemistry programs targeting chiral 3-aminochroman scaffolds. These scaffolds are prevalent in drug candidates for CNS disorders, including potential MAO-A inhibitors and other neuroactive agents [2]. This application leverages the unique enamide-forming capability at the 3-position, which is not accessible with chroman-4-one.

Efficient Synthesis of 4-Substituted Chroman-3-one Derivatives via Gold Catalysis

The gold(III)-catalyzed oxidation-cyclization method provides an efficient, high-yielding (up to 84%) route to 4-substituted chroman-3-ones from readily available phenols [3]. This method tolerates a broad range of functional groups (halide, alkene, alkyne, phenolic hydroxyl) and enables further synthetic elaboration, including the construction of pyrano[2,3-c]chromen-1(5H)-one derivatives [3]. This scenario is optimal for medicinal chemists and process chemists seeking a robust, scalable route to diverse chroman-3-one libraries for structure-activity relationship (SAR) studies.

Exploration of Autophagy Inhibition and MAO-A Targeted Therapeutics

Based on class-level evidence that chroman-3-one derivatives act as autophagy inhibitors and that 5-methoxychroman-3-one (moclobemide) is a clinically used reversible MAO-A inhibitor [2], chroman-3-one serves as a validated starting point for designing novel autophagy modulators and MAO-A selective agents. This is in direct contrast to chroman-4-one derivatives, which are more commonly associated with MAO-B and SIRT2 inhibition [4]. Researchers in oncology (autophagy) and neuropsychiatry (MAO-A) will find chroman-3-one a strategically advantageous scaffold for lead generation.

Synthetic Intermediate for Complex Natural Product-Like Architectures

Chroman-3-one is a key intermediate in the synthesis of oblarotenoids and other complex heterocyclic natural product analogs [3]. Its bicyclic framework and reactive 3-keto group enable diverse transformations, including aldol/oxa-Michael cascades for constructing cyclopentane-fused chromanones [5]. This versatility makes it a valuable building block for total synthesis and diversity-oriented synthesis (DOS) initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chroman-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.